PF-6422899 (CAS: 1621002-23-0) is an alkynylated, irreversible epidermal growth factor receptor (EGFR) kinase inhibitor designed specifically as an activity-based probe (ABP) for chemoproteomic profiling. By covalently binding to active-site cysteine residues (such as C797 in EGFR) and featuring a terminal alkyne for downstream bioorthogonal click-chemistry functionalization, it enables the direct mapping of target engagement in intact cellular proteomes . For procurement and assay development, PF-6422899 serves as a critical benchmark tool for competitive activity-based protein profiling (ABPP), offering a highly selective baseline for evaluating the on- and off-target landscapes of novel covalent kinase inhibitors [1].
Substituting PF-6422899 with standard therapeutic EGFR inhibitors (like afatinib) or alternative ABPs (like PF-06672131) severely compromises assay resolution and target specificity. Standard therapeutic inhibitors lack the bioorthogonal alkyne handle required for fluorophore or biotin conjugation, rendering them useless for direct proteome-wide labeling and enrichment workflows . Furthermore, while other alkynylated probes like the dimethylaminomethyl (DMAM)-modified PF-06672131 are available, PF-6422899 demonstrates a fundamentally cleaner off-target reactivity profile[1]. Using a generic or structurally modified probe introduces confounding variables—such as broad off-target labeling of mitochondrial translocases—that obscure true kinase selectivity and generate false-positive background noise in competitive ABPP workflows[1].
In comparative chemoproteomic studies using intact cellular proteomes, PF-6422899 demonstrated a highly restricted target landscape compared to its DMAM-modified derivative, PF-06672131. At a 1 nM probe concentration, PF-6422899 selectively labeled only two targets (EGFR and SOAT1). In contrast, PF-06672131 exhibited broad off-target reactivity, labeling 18 distinct target proteins at the same concentration, including significant engagement with ADP/ATP translocases [1].
| Evidence Dimension | Number of off-target proteins labeled |
| Target Compound Data | 2 targets (EGFR and SOAT1) |
| Comparator Or Baseline | PF-06672131 (18 distinct target proteins) |
| Quantified Difference | 89% reduction in off-target protein engagement |
| Conditions | 1 nM probe concentration in intact cellular proteome (PhosID-ABPP) |
Procuring PF-6422899 ensures high-fidelity target mapping with minimal background noise, which is critical for accurate competitive profiling of new EGFR-directed drug candidates.
While both PF-6422899 and PF-06672131 show comparable labeling efficiencies for their primary target, EGFR, PF-6422899 exhibits distinct advantages in capturing related ErbB family members. Quantitative mass spectrometry analysis revealed that PF-6422899 provides a significantly higher labeling intensity for the ERBB2 (HER2) receptor compared to PF-06672131 [1]. This makes it a more robust probe for pan-ErbB profiling.
| Evidence Dimension | ERBB2 receptor labeling intensity |
| Target Compound Data | High labeling efficiency for ERBB2 |
| Comparator Or Baseline | PF-06672131 (Lower ERBB2 labeling efficiency) |
| Quantified Difference | Qualitatively higher specific ERBB2 engagement |
| Conditions | Dose-dependent ABPP in intact cellular proteomes |
For laboratories screening pan-ErbB inhibitors, PF-6422899 provides superior capture and quantification of ERBB2, preventing false negatives in target engagement assays.
Beyond EGFR C797, PF-6422899 provides highly specific and predictable secondary engagement, acting as a reliable dual-target probe at low concentrations. PhosID-ABPP data confirms that PF-6422899 covalently binds to cysteine 92 (C92) of sterol O-acyltransferase 1 (SOAT1) at a 1 nM concentration, reaching binding saturation without an increase in labeling intensity at higher concentrations[1]. This predictable saturation profile is absent in less selective probes.
| Evidence Dimension | Covalent binding saturation at low concentration |
| Target Compound Data | Saturation at 1 nM for SOAT1 C92 |
| Comparator Or Baseline | Non-specific probes (dose-dependent background increase) |
| Quantified Difference | Complete saturation at 1 nM without escalating background |
| Conditions | 1 nM probe concentration, PhosID-ABPP mapping |
The predictable, saturable binding to a defined secondary target allows researchers to use PF-6422899 as a precise internal control for probe permeability and reactivity in complex lysates, ensuring batch-to-batch reproducibility in large-scale screening.
Due to its highly restricted off-target profile (labeling only EGFR and SOAT1 at 1 nM), PF-6422899 is the optimal scout probe for competitive ABPP assays. It allows researchers to pre-label proteomes to screen novel, un-tagged EGFR inhibitors by measuring the dose-dependent reduction in PF-6422899 binding, without the confounding background noise seen with broader probes like PF-06672131[1].
The terminal alkyne of PF-6422899 makes it perfectly suited for click-chemistry-based enrichment workflows, such as PhosID-ABPP. It enables the precise identification of drug-protein interactions at amino acid resolution, specifically mapping covalent attachments to active-site cysteines (e.g., EGFR C797) in intact cellular proteomes [1].
Because PF-6422899 exhibits enhanced labeling efficiency for the ERBB2 receptor compared to other afatinib-derived probes, it is highly recommended for laboratories developing dual EGFR/HER2 covalent inhibitors. It serves as a reliable read-out tool to quantify target occupancy across multiple ErbB family members simultaneously[1].